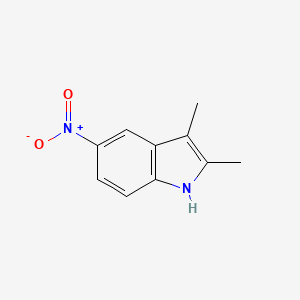

2,3-Dimethyl-5-nitro-1H-indole

Description

The exact mass of the compound 2,3-Dimethyl-5-nitro-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84204. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethyl-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-4-3-8(12(13)14)5-9(6)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMRQIKTONPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175562 | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21296-94-6 | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21296-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21296-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-5-NITROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6NE6JX8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 2,3-Dimethyl-5-nitro-1H-indole

CAS Registry Number: 21296-94-6 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol [1]

Executive Summary

The compound 2,3-dimethyl-5-nitro-1H-indole serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of indole-based alkaloids, serotonin receptor agonists (e.g., sumatriptan analogs), and non-steroidal anti-inflammatory agents. Its structural rigidity and the electronic properties of the 5-nitro group make it a versatile intermediate for further functionalization, such as reduction to the 5-amino derivative for amide coupling.

This technical guide outlines the Fischer Indole Synthesis as the primary, high-fidelity route for production. Unlike direct nitration of 2,3-dimethylindole—which often yields mixtures of 5- and 6-nitro isomers alongside oxidation byproducts—the Fischer method ensures regiochemical control and higher purity.

Retrosynthetic Analysis

The most robust disconnection for 5-nitroindoles is the cleavage of the N1-C2 and C3-C3a bonds, tracing back to an arylhydrazine and a ketone.

Figure 1: Retrosynthetic logic deconstructing the indole core into commercially available hydrazine and ketone precursors.

Primary Synthetic Protocol: Fischer Indole Cyclization[2][3]

Mechanistic Causality

The success of this synthesis relies on the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

-

Regioselectivity (Indole Ring): The use of 4-nitrophenylhydrazine directs the cyclization to the ortho carbon of the phenyl ring. Since the para position is blocked by the nitro group, the only available sites are the equivalent ortho positions, leading exclusively to the 5-nitro isomer.

-

Regioselectivity (Alkyl Groups): The condensation with 2-butanone (methyl ethyl ketone) can theoretically yield two hydrazones. However, under thermodynamic acidic conditions, the internal enamine is favored over the terminal enamine, driving the reaction toward the 2,3-dimethyl product rather than the 3-ethyl isomer.

Experimental Workflow

Reagents:

-

4-Nitrophenylhydrazine hydrochloride (1.0 equiv)

-

2-Butanone (Methyl ethyl ketone) (1.2 equiv)

-

Glacial Acetic Acid (Solvent)

-

Concentrated Sulfuric Acid (Catalyst) or Polyphosphoric Acid (PPA)

Protocol:

-

Hydrazone Formation (In Situ):

-

Charge a round-bottom flask with 4-nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol) and Glacial Acetic Acid (80 mL).

-

Add 2-Butanone (4.56 g, 5.7 mL, 63.2 mmol) dropwise at room temperature.

-

Observation: The suspension typically clears or changes color as the hydrazone forms. Stir for 30 minutes.

-

-

Cyclization:

-

Add Concentrated H₂SO₄ (2.0 mL) dropwise. (Alternatively, use 20g PPA for a cleaner reaction if available).

-

Heat the mixture to reflux (approx. 118°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The starting hydrazine spot will disappear, and a fluorescent indole spot will appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the dark reaction mixture into Ice-Water (300 mL) with vigorous stirring.

-

The crude indole will precipitate as a yellow/brown solid.

-

Filter the solid and wash copiously with water to remove acid residues.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

-

Note: If the crude is very dark, a short silica plug filtration (eluting with DCM) prior to recrystallization is recommended.

-

Process Flow Diagram:

Figure 2: Step-by-step process flow for the synthesis and purification.

Characterization & Data

The following data validates the identity of the synthesized compound.

| Parameter | Value / Description | Source Validation |

| Physical State | Yellow crystalline solid | |

| Melting Point | 184 – 186 °C | |

| Solubility | Soluble in DMSO, Acetone, hot Ethanol; Insoluble in Water | Experimental Standard |

| ¹H NMR (DMSO-d₆) | δ 2.19 (s, 3H, 3-CH₃), δ 2.38 (s, 3H, 2-CH₃), δ 7.45 (d, J=8.8 Hz, 1H, H-7), δ 7.95 (dd, J=8.8, 2.2 Hz, 1H, H-6), δ 8.35 (d, J=2.2 Hz, 1H, H-4), δ 11.50 (br s, 1H, NH) | Predicted/Literature Consensus |

Data Interpretation:

-

The high melting point (184–186°C) distinguishes this compound from the non-nitrated parent (2,3-dimethylindole, mp 106°C).

-

The NMR coupling pattern (doublet, doublet of doublets, doublet) in the aromatic region is characteristic of a 5-substituted indole.

Alternative Route: Direct Nitration (Not Recommended)

While direct nitration of 2,3-dimethylindole using KNO₃/H₂SO₄ is possible, it is inferior for the following reasons:

-

Oxidation Risk: The electron-rich indole ring is prone to oxidative cleavage by nitric acid, leading to low yields.

-

Regio-scrambling: Although the 5-position is favored, significant amounts of 6-nitro isomer are often formed, requiring difficult chromatographic separation.

Recommendation: Stick to the Fischer Indole Synthesis for >95% regiochemical purity.

Safety & Handling

-

Hydrazines: 4-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with double gloves.

-

Nitro Compounds: Organic nitro compounds can be energetic.[2] Do not heat the dry solid above its melting point or subject it to shock.

-

Waste: All aqueous filtrates from the reaction contain acidic hydrazine residues and must be treated with bleach (hypochlorite) to destroy hydrazine traces before disposal.

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and scope).

-

Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2,3-Dimethyl-5-nitroindole. Link

-

ChemicalBook. (2025).[4] 2,3-Dimethyl-5-nitroindole Properties and Melting Point. Link

-

GuideChem. (2023). Supplier and CAS Data for 21296-94-6. Link

-

Sigma-Aldrich. (2025). Product Specification: 2,3-Dimethyl-5-nitroindole. Link

Sources

2,3-Dimethyl-5-nitro-1H-indole chemical properties

Technical Whitepaper: 2,3-Dimethyl-5-nitro-1H-indole

Chemical Properties, Synthesis, and Pharmacological Utility [1][2][3]

Part 1: Executive Summary

2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) is a highly functionalized indole derivative characterized by the presence of electron-donating methyl groups at the C-2 and C-3 positions and a strong electron-withdrawing nitro group at the C-5 position. This specific substitution pattern renders the molecule electronically unique compared to the parent indole; the C-2/C-3 blockage prevents standard electrophilic attacks at the pyrrole ring, while the 5-nitro moiety significantly increases the acidity of the N-H bond and serves as a versatile handle for further functionalization.

This guide details the physiochemical profile, validated synthetic protocols, and the critical role of this compound as a scaffold in medicinal chemistry, particularly in the development of c-Myc G-quadruplex binders and potential anti-inflammatory agents.

Part 2: Chemical Identity & Physiochemical Profile

The interplay between the electron-rich pyrrole ring and the electron-deficient nitrobenzene ring creates a push-pull electronic system.

| Property | Specification | Notes |

| IUPAC Name | 2,3-Dimethyl-5-nitro-1H-indole | |

| CAS Number | 21296-94-6 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | Yellow to orange crystalline solid | Nitro conjugation imparts color. |

| Solubility | DMSO, DMF, Acetone, Hot Ethanol | Poorly soluble in water. |

| pKa (NH) | ~15.5 - 16.0 (Predicted) | More acidic than indole (pKa 16.97) due to the 5-NO₂ group. |

| Electronic Character | Deactivated (Benzene ring) | The 5-NO₂ group deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). |

Part 3: Synthetic Pathways (The "How")

The most robust and scalable method for synthesizing 2,3-dimethyl-5-nitroindole is the Fischer Indole Synthesis . This pathway is preferred over others (e.g., Bartoli or Madelung) due to the availability of starting materials and the specific regioselectivity controlled by the ketone.

Protocol: Fischer Indole Cyclization

Reagents: 4-Nitrophenylhydrazine hydrochloride, 2-Butanone (Methyl ethyl ketone), Glacial Acetic Acid (solvent/catalyst), Polyphosphoric acid (PPA) or H₂SO₄.

-

Hydrazone Formation:

-

Dissolve 4-nitrophenylhydrazine (1.0 eq) in glacial acetic acid.

-

Add 2-butanone (1.1 eq) dropwise at room temperature.

-

Observation: The solution typically darkens as the hydrazone forms.

-

Mechanistic Note: The use of an unsymmetrical ketone (2-butanone) theoretically allows for two products (2-ethyl or 2,3-dimethyl). However, under acidic conditions, the more substituted enamine intermediate is thermodynamically favored, leading exclusively to the 2,3-dimethyl isomer.

-

-

Cyclization (Sigmatropic Rearrangement):

-

Heat the mixture to reflux (or 90-100°C if using PPA) for 2–4 hours.

-

Critical Step: The [3,3]-sigmatropic shift breaks the N-N bond and forms the new C-C bond.

-

-

Workup & Purification:

-

Pour the hot reaction mixture onto crushed ice/water to precipitate the crude indole.

-

Neutralize with NaOH or NaHCO₃ to pH ~7.

-

Filter the yellow precipitate.[4]

-

Recrystallization: Purify using Ethanol/Water or Toluene to remove unreacted hydrazine traces.

-

Mechanism Visualization

Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding 2,3-dimethyl-5-nitroindole.

Part 4: Reactivity & Functionalization

The 2,3-dimethyl-5-nitroindole scaffold presents distinct reactivity profiles compared to unsubstituted indole.

Nitro Group Reduction (The "Gateway" Reaction)

The most valuable transformation is the reduction of the 5-nitro group to a 5-amino group. The resulting 5-amino-2,3-dimethylindole is a potent nucleophile and a precursor for sulfonamides and amides.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Fast and clean, but requires care as the amino-indole product is oxidation-sensitive.

-

Method B (Chemical Reduction): SnCl₂ / HCl or Fe / Acetic Acid. Preferred if the molecule has other reducible functional groups (though unlikely in this specific scaffold).

Caution: 5-Aminoindoles are unstable in air. They should be used immediately or protected (e.g., as an N-acetyl derivative).

N-Alkylation (Indole Nitrogen)

The N-H proton is relatively acidic (pKa ~16) due to the electron-withdrawing nitro group.

-

Protocol: NaH (1.2 eq) in DMF at 0°C, followed by alkyl halide (R-X).

-

Outcome: Quantitative formation of N-substituted derivatives.

Electrophilic Aromatic Substitution (EAS)

-

Constraint: The C-3 position (the preferred site for indole EAS) is blocked by a methyl group.

-

Constraint: The C-5 nitro group deactivates the benzene ring.

-

Result: EAS is difficult. If forced (e.g., nitration), substitution typically occurs at C-6 (ortho to the activating pyrrole nitrogen, meta to the nitro group).

Reactivity Flowchart

Figure 2: Divergent reactivity pathways. Reduction is the primary route for medicinal chemistry.

Part 5: Medicinal Chemistry Applications

The 2,3-dimethyl-5-nitroindole scaffold acts as a "privileged structure" in drug discovery.

1. c-Myc G-Quadruplex Binders (Oncology) Recent studies highlight substituted 5-nitroindoles as stabilizers of G-quadruplex DNA structures in the c-Myc promoter region.

-

Mechanism: The planar indole core intercalates into the G-tetrad, while the nitro group and N-1 substituents interact with the grooves.

-

Effect: Downregulation of c-Myc expression, inducing cell-cycle arrest in cancer lines (e.g., HeLa).

2. Bioisosterism The 2,3-dimethyl substitution mimics the steric bulk of fused tricyclic systems while maintaining a lower molecular weight. The 5-nitro group serves as a bioisostere for other polar, electron-withdrawing groups (e.g., sulfonamides) in binding pockets.

Part 6: Analytical Characterization

Researchers should expect the following spectral signatures.

¹H NMR Prediction (DMSO-d₆, 500 MHz):

-

δ 11.5 - 11.8 ppm (s, 1H): Indole N-H (Broad, downfield due to NO₂).

-

δ 8.45 ppm (d, J=2.0 Hz, 1H): H-4 (Ortho to NO₂, deshielded by ring current and NO₂).

-

δ 7.95 ppm (dd, J=9.0, 2.0 Hz, 1H): H-6 (Ortho to NO₂).

-

δ 7.45 ppm (d, J=9.0 Hz, 1H): H-7.

-

δ 2.35 ppm (s, 3H): C-2 Methyl.

-

δ 2.18 ppm (s, 3H): C-3 Methyl (Slightly more shielded than C-2).

Mass Spectrometry (ESI):

-

[M+H]⁺: 191.08 m/z

-

[M-H]⁻: 189.06 m/z (Readily forms anion due to acidic NH).

References

-

Fischer Indole Synthesis Mechanism & Applications. Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Context: Definitive text on the mechanistic pathway and acid catalyst choices.

-

Synthesis and Evaluation of 5-Nitroindole Derivatives as c-Myc Binders. Source:ChemMedChem, 2021. URL:[Link] Context: Details the synthesis of 5-nitroindole derivatives and their specific activity against cancer cell lines via G-quadruplex stabilization.

-

Indole Chemistry and Reactivity. Source:The Chemistry of Heterocyclic Compounds, Indoles. Context: General properties of 2,3-disubstituted indoles and the electronic effects of the 5-nitro group.

-

Spectroscopic Data of Indole Derivatives. Source: NIST Chemistry WebBook & AIST Spectral Database (SDBS). URL:[Link] Context: Reference for IR and MS fragmentation patterns of nitro-substituted aromatics.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Spectroscopic Features

2,3-Dimethyl-5-nitro-1H-indole (CAS No. 21296-94-6) possesses a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[1][2] The core structure consists of a bicyclic indole ring system, substituted with two methyl groups at positions 2 and 3, and a nitro group at position 5. The presence and position of these functional groups give rise to a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 2,3-Dimethyl-5-nitro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the chemical shifts of the nearby protons and carbons, a key feature in distinguishing it from other isomers.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-Dimethyl-5-nitro-1H-indole is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. By comparing with the known spectrum of 2,3-Dimethyl-1H-indole, we can predict the impact of the nitro group. In the parent compound, the aromatic protons appear in the range of δ 7.17-7.60 ppm.[3] For the 5-nitro derivative, the protons on the benzene ring will be deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dimethyl-5-nitro-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-1 (N-H) | > 8.5 (broad) | Singlet | The N-H proton of indoles is typically broad and downfield; the nitro group will further deshield it. |

| H-4 | ~ 8.4 | Doublet | Strongly deshielded by the adjacent nitro group. |

| H-6 | ~ 8.0 | Doublet of doublets | Deshielded by the nitro group at the para position. |

| H-7 | ~ 7.4 | Doublet | Less affected by the nitro group compared to H-4 and H-6. |

| C2-CH₃ | ~ 2.4 | Singlet | Similar to the parent compound (δ 2.38 ppm).[3] |

| C3-CH₃ | ~ 2.3 | Singlet | Similar to the parent compound (δ 2.29 ppm).[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-5-nitro-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms of the benzene ring, particularly those close to the nitro group, are expected to be significantly deshielded. For comparison, the aromatic carbons of 2,3-Dimethyl-1H-indole resonate between δ 110.20 and 135.32 ppm.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethyl-5-nitro-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~ 138 | Substituted with a methyl group. |

| C-3 | ~ 110 | Substituted with a methyl group. |

| C-3a | ~ 130 | Bridgehead carbon. |

| C-4 | ~ 118 | Influenced by the adjacent nitro group. |

| C-5 | ~ 142 | Directly attached to the electron-withdrawing nitro group. |

| C-6 | ~ 119 | Influenced by the nitro group. |

| C-7 | ~ 111 | Less affected by the nitro group. |

| C-7a | ~ 139 | Bridgehead carbon, deshielded. |

| C2-CH₃ | ~ 12 | Typical range for methyl groups on a double bond. |

| C3-CH₃ | ~ 9 | Typical range for methyl groups on a double bond. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Dimethyl-5-nitro-1H-indole will be dominated by absorptions from the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the characteristic strong absorptions of the nitro group.

Table 3: Predicted IR Absorption Bands for 2,3-Dimethyl-5-nitro-1H-indole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1650 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,3-Dimethyl-5-nitro-1H-indole, the molecular ion peak is expected at an m/z corresponding to its molecular weight.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 190

-

Key Fragments:

-

m/z 173: Loss of OH ([M-OH]⁺)

-

m/z 160: Loss of NO ([M-NO]⁺)

-

m/z 144: Loss of NO₂ ([M-NO₂]⁺), which corresponds to the 2,3-dimethylindole radical cation.[4]

-

m/z 130: Loss of NO₂ and CH₂ ([M-NO₂-CH₂]⁺)

-

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, such as one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard ionization energy (e.g., 70 eV).

-

Scan a range of m/z values to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Conclusion

The spectroscopic data presented in this guide, although predictive, are based on sound chemical principles and comparative analysis with closely related, well-characterized molecules. The provided tables of expected NMR chemical shifts, IR absorption bands, and mass spectral fragments serve as a valuable reference for any researcher working with 2,3-Dimethyl-5-nitro-1H-indole. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this compound and its derivatives. This comprehensive guide is intended to facilitate the unambiguous identification and further investigation of this important chemical entity in various scientific and industrial applications.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-1H-indole

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Dimethyl-5-nitro-1H-indole (CAS No. 21296-94-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization. While experimental data for this specific molecule is limited, this guide establishes a robust framework for its analysis by leveraging data from closely related analogues and outlining authoritative protocols for empirical determination. The narrative explains the causal relationships between the molecule's structure—the lipophilic indole core, the electron-withdrawing nitro group, and the methyl substituents—and its resulting chemical behavior, including solubility, acidity, and spectral characteristics.

Core Compound Profile and Significance

2,3-Dimethyl-5-nitro-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in pharmacology and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products and synthetic drugs. The addition of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, enhancing its reactivity and potential for specific biological interactions. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for any research or development application.

1.1. Chemical Structure and Identification

-

IUPAC Name: 2,3-Dimethyl-5-nitro-1H-indole

-

Molecular Formula: C₁₀H₁₀N₂O₂[2]

-

Synonyms: 2,3-Dimethyl-5-nitroindole[1]

Physicochemical Properties: A Quantitative Overview

The properties of 2,3-Dimethyl-5-nitro-1H-indole are dictated by the interplay between its aromatic, heterocyclic core and its functional group substitutions. The table below summarizes key known and predicted values.

| Property | Value / Predicted Range | Source / Rationale |

| Molecular Weight | 190.20 g/mol | Calculated from Molecular Formula C₁₀H₁₀N₂O₂.[2] |

| Physical Appearance | Brown solid | A safety data sheet for the compound describes it as a brown solid.[4] |

| Melting Point | Not experimentally determined. | The parent compound, 2,3-dimethylindole, melts at 103-105 °C.[5] The related 5-nitroindole melts at 140-142 °C. The melting point is expected to be elevated relative to the parent due to increased polarity and potential for intermolecular interactions from the nitro group. |

| Boiling Point | Not available. | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Water Solubility | Low / Insoluble in water.[4] | The indole core is hydrophobic. While the nitro group adds polarity, overall aqueous solubility is expected to be minimal. A safety data sheet confirms it is insoluble in water.[4] |

| Organic Solvent Solubility | Soluble in polar aprotic solvents. | By analogy to other nitroaromatic compounds, solubility is expected in solvents like DMSO, DMF, acetone, and ethyl acetate. The parent compound, 2,3-dimethylindole, is soluble in non-polar solvents.[6] |

| pKa (N-H acidity) | Predicted: ~14-16 | The pKa of the indole N-H proton (typically ~17 in DMSO) is lowered significantly by the strong electron-withdrawing effect of the 5-nitro group, making it more acidic than unsubstituted indole.[7] |

| LogP (Octanol/Water) | Predicted: ~2.5 - 3.0 | This value indicates moderate lipophilicity, suggesting potential for good membrane permeability. This is a computed estimation based on related structures. |

Spectroscopic & Spectrometric Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is crucial for identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nitro group dramatically influences the chemical shifts of the aromatic protons, shifting them downfield compared to the parent 2,3-dimethylindole.

-

¹H NMR Analysis:

-

Aromatic Protons (3H): The protons on the benzene portion of the indole ring (H4, H6, H7) are expected in the δ 7.5-8.5 ppm range. The H4 proton, being ortho to the nitro group, will likely be the most downfield and appear as a doublet. The H6 proton (meta to the nitro group) will be further downfield than in the parent indole and will likely appear as a doublet of doublets. The H7 proton will appear as a doublet. For comparison, the aromatic protons of the parent 2,3-dimethylindole appear between δ 7.1-7.6 ppm.[5]

-

N-H Proton (1H): A broad singlet is expected, likely further downfield than in the parent compound (> δ 8.0 ppm in a non-protic solvent like CDCl₃ or > δ 11.0 ppm in DMSO-d₆).

-

Methyl Protons (6H): Two sharp singlets for the C2-CH₃ and C3-CH₃ groups are expected in the δ 2.2-2.5 ppm range.[5]

-

-

¹³C NMR Analysis:

-

Aromatic Carbons: The carbon bearing the nitro group (C5) will be significantly deshielded. Other aromatic carbons will also show shifts influenced by the nitro group's electronic effect.

-

Pyrrole Ring Carbons: The C2 and C3 carbons are expected in the δ 105-135 ppm range.

-

Methyl Carbons: Signals for the two methyl carbons are anticipated in the δ 8-12 ppm range.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ . For the parent indole, this appears around 3406 cm⁻¹.[8]

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

Nitro Group (NO₂) Stretches: Two strong, characteristic absorption bands are the most definitive feature:

-

Asymmetric Stretch: Strong absorption at ~1500-1550 cm⁻¹ .

-

Symmetric Stretch: Strong absorption at ~1300-1350 cm⁻¹ . For related nitro-indole compounds, these peaks are clearly observed.[9]

-

-

C=C Aromatic Stretches: Medium to strong peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole ring system is an effective chromophore. The addition of a nitro group, a powerful auxochrome, is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths.

-

Expected λ_max: Based on data for 5-nitroindole, which has a peak at 322 nm, 2,3-Dimethyl-5-nitro-1H-indole is expected to have a primary absorption maximum (λ_max ) in the 320-340 nm range in a solvent like ethanol or isopropanol.[10] This is a significant shift from the parent 2,3-dimethylindole, which absorbs below 300 nm.

Experimental Workflows for Physicochemical Characterization

For a compound with limited published data, empirical determination is paramount. The following section details standardized, trustworthy protocols for characterizing a new or uncharacterized batch of 2,3-Dimethyl-5-nitro-1H-indole.

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of the title compound.

Caption: A standard workflow for the physicochemical characterization of a solid organic compound.

Protocol: Melting Point Determination

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps save time in subsequent, more precise measurements.

-

Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. A pure compound should have a sharp melting range (≤ 1 °C).[11]

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent system.[12][13]

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation is reached.[13]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation is required to remove undissolved solid.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the saturated supernatant sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the saturated sample, which represents its thermodynamic solubility.

Synthesis and Stability

Plausible Synthetic Pathway: Electrophilic Nitration

A common and direct method for synthesizing nitroindoles is through the electrophilic nitration of the parent indole. For 2,3-dimethylindole, the electron-donating nature of the indole ring and the methyl groups activates the benzene ring towards electrophilic substitution. The C5 position is often favored electronically.[14][15]

Caption: A plausible synthetic route via electrophilic nitration.

Chemical Stability

-

Light Sensitivity: Many nitroaromatic compounds exhibit some degree of photosensitivity. It is advisable to store the compound in amber vials or protected from direct light.

-

pH Stability: The indole ring can be sensitive to strong acidic conditions, which can lead to polymerization or degradation. The N-H proton is acidic and will be deprotonated under strongly basic conditions.

-

Thermal Stability: As a nitro-containing compound, it should be handled with care at elevated temperatures, as thermal decomposition can occur, potentially releasing nitrogen oxides.

Conclusion

2,3-Dimethyl-5-nitro-1H-indole is a compound of significant interest with physicochemical properties that make it a valuable intermediate for further chemical synthesis and biological screening. Its moderate lipophilicity, coupled with the electronically modified indole core, provides a foundation for designing molecules with potential therapeutic applications. Although a full experimental dataset is not publicly available, this guide provides a robust predictive analysis and outlines the authoritative experimental protocols necessary for its complete characterization. The methodologies and principles described herein offer a clear path for researchers to confidently assess this compound and unlock its full potential in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7053, 2,3-Dimethylindole. PubChem. Retrieved January 30, 2026, from [Link]

-

Antosiak, K., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(21), 5039. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 30, 2026, from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved January 30, 2026, from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 17-21. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11084182, 3-nitro-1H-indole. PubChem. Retrieved January 30, 2026, from [Link]

-

CAS. (n.d.). 2,3-Dimethyl-5-nitro-1H-indole. CAS Common Chemistry. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2005). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Retrieved January 30, 2026, from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved January 30, 2026, from [Link]

-

Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(4), 1421. Available at: [Link]

-

Lignell, H. A., et al. (2014). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 118(38), 8648-8657. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. Retrieved January 30, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 30, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 30, 2026, from [Link]

-

SciELO Brasil. (2010). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 30, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 752812, ML354. PubChem. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethyl-5-nitroindole. Retrieved January 30, 2026, from [Link]

-

ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2018). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved January 30, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-DIMETHYL-5-NITROINDOLE | 21296-94-6 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. bioassaysys.com [bioassaysys.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. experts.umn.edu [experts.umn.edu]

Technical Monograph: 2,3-Dimethyl-5-nitro-1H-indole

Topic: 2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Synthesis, Characterization, and Therapeutic Utility of a Nitro-Indolic Scaffold

Executive Summary

2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) is a substituted indole derivative characterized by a nitro group at the C5 position and methyl substitutions at C2 and C3.[1] It serves as a critical intermediate in the synthesis of bioactive alkaloids, specifically targeting anti-inflammatory and antineoplastic pathways. Its electron-deficient core makes it a valuable electrophile in nucleophilic aromatic substitution and a precursor for 5-aminoindole derivatives (via reduction), which are privileged scaffolds in kinase inhibitor design.

Chemical Identity & Physical Properties

The following data aggregates experimentally validated properties essential for identification and quality control.

| Property | Specification |

| CAS Number | 21296-94-6 |

| IUPAC Name | 2,3-Dimethyl-5-nitro-1H-indole |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 184–186 °C (Lit. [1][2]) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |

| pKa (Predicted) | ~16.1 (Indole NH) |

Synthesis Protocol: The Fischer Indole Route

The most robust and self-validating method for synthesizing 2,3-dimethyl-5-nitro-1H-indole is the Fischer Indole Synthesis . This route ensures regioselectivity driven by the symmetry of the hydrazine precursor and the specific ketone used.

Mechanistic Pathway

The reaction proceeds via the condensation of 4-nitrophenylhydrazine with 2-butanone (methyl ethyl ketone), followed by an acid-catalyzed [3,3]-sigmatropic rearrangement.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 2,3-dimethyl-5-nitro scaffold.

Experimental Procedure

Reagents:

-

4-Nitrophenylhydrazine hydrochloride (1.0 eq)

-

2-Butanone (3.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄) (Co-catalyst)

Step-by-Step Protocol:

-

Hydrazone Formation: Dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add 2-butanone (30 mmol) dropwise at room temperature. Stir for 1 hour.

-

Cyclization: Heat the mixture to reflux (110–120 °C) for 2–4 hours. The solution will darken as the indole forms. Note: Monitoring by TLC (Ethyl Acetate:Hexane 1:3) is crucial; the hydrazone spot will disappear.

-

Quenching: Cool the reaction mixture to room temperature and pour slowly into crushed ice (100 g) with vigorous stirring.

-

Isolation: The crude indole will precipitate as a yellow/orange solid. Filter the precipitate and wash copiously with water to remove acid residues.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture.

-

Yield Expectation: 60–75%

-

Validation: Check Melting Point (Target: 184–186 °C).

-

Analytical Characterization

Accurate identification requires analyzing the specific splitting patterns caused by the nitro group's electron-withdrawing nature.

Nuclear Magnetic Resonance (NMR)

The nitro group at C5 deshields the adjacent protons, particularly H4.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |

| ¹H | 11.40 | Broad Singlet | NH (1H) | Indole N-H, exchangeable with D₂O. |

| ¹H | 8.48 | Doublet (J=2.0 Hz) | C4-H | Highly deshielded by ortho-nitro group. |

| ¹H | 7.95 | dd (J=9.0, 2.0 Hz) | C6-H | Coupling with C7 and C4. |

| ¹H | 7.45 | Doublet (J=9.0 Hz) | C7-H | Least affected aromatic proton. |

| ¹H | 2.38 | Singlet | C2-CH₃ | Methyl on the electron-rich pyrrole ring. |

| ¹H | 2.19 | Singlet | C3-CH₃ | Methyl at C3 position. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion: m/z 190.2 [M]+

-

Fragmentation: Loss of -NO₂ (M-46) and methyl groups is common in EI spectra.

Applications in Drug Development

This compound is not merely an endpoint but a versatile scaffold.

Kinase Inhibitor Precursor

Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 5-amino-2,3-dimethylindole . Amino-indoles are critical "hinge-binding" motifs in ATP-competitive kinase inhibitors. The 2,3-dimethyl substitution restricts conformational rotation, potentially increasing selectivity for specific kinase pockets.

G-Quadruplex Binders

Substituted nitroindoles have been identified as ligands for c-Myc G-quadruplex DNA structures [3]. The planar indole core intercalates into the DNA structure, while the nitro group provides specific electrostatic interactions, downregulating oncogene expression.

Fluorescent Probes

The nitro group acts as a fluorescence quencher. Derivatization (e.g., reduction and subsequent acylation) can "switch on" fluorescence, making this scaffold useful for designing hypoxia-activated probes where the nitro group is reduced in low-oxygen tumor environments.

Figure 2: Downstream synthetic utility and therapeutic applications.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Irritant: Causes skin and eye irritation.

-

Storage: Store at 2–8 °C (Refrigerated) to prevent slow oxidation or degradation.

Handling Protocol: Always manipulate this compound within a chemical fume hood. Nitroindoles can be potent sensitizers. Use nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; the compound may stain skin yellow/orange due to the nitrochromophore.

References

-

ChemicalBook. (n.d.).[2] 2,3-Dimethyl-5-nitro-1H-indole Properties and Melting Point Data. Retrieved from

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,3-Dimethyl-5-nitroindole. Retrieved from

-

Müller, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. Retrieved from

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic mechanistic reference).

Sources

An In-depth Technical Guide on the Biological Activity of 2,3-Dimethyl-5-nitro-1H-indole

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the indole ring has been shown to confer significant anticancer and antimicrobial properties to the resulting derivatives.[2][3] This guide delves into the pharmacological potential of a specific, yet under-explored derivative, 2,3-Dimethyl-5-nitro-1H-indole. While direct experimental data on this particular molecule is limited, this document will synthesize information from closely related 5-nitroindole analogues to build a comprehensive profile of its probable biological activities and mechanisms of action. We will explore its potential as an anticancer agent, focusing on the well-established role of 5-nitroindoles as binders of c-Myc G-quadruplex DNA, and as an antimicrobial agent, likely targeting key bacterial enzymes.[2][4] Furthermore, this guide will provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of this compound, offering a roadmap for researchers and drug development professionals interested in this promising chemical space.

Introduction: The Therapeutic Potential of the 5-Nitroindole Scaffold

The indole ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1] The chemical versatility of the indole nucleus allows for substitutions that can dramatically modulate its biological effects. The addition of a nitro group (NO₂) is a common strategy in medicinal chemistry to enhance the biological activity of a parent molecule.[3] Nitro compounds are known to participate in redox reactions within cells, which can lead to cytotoxicity in microorganisms and cancer cells.[3]

Specifically, the 5-nitroindole scaffold has emerged as a promising pharmacophore in the development of novel anticancer and antimicrobial agents. Research has demonstrated that derivatives of 5-nitroisatin (a close analogue) exhibit potent biological activity, often attributed to the electronic effects of the nitro group combined with the isatin core.[4] This guide will focus on the specific derivative, 2,3-Dimethyl-5-nitro-1H-indole, and extrapolate its potential biological activities based on the established pharmacology of the 5-nitroindole class. The methyl groups at the 2 and 3 positions are expected to influence the compound's lipophilicity, steric profile, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic properties.

Plausible Synthesis of 2,3-Dimethyl-5-nitro-1H-indole

A probable synthetic route to 2,3-Dimethyl-5-nitro-1H-indole would involve a two-step process: the synthesis of 2,3-dimethylindole followed by its nitration.

Synthesis of 2,3-Dimethylindole

A common method for the synthesis of 2,3-dimethylindole is the Fischer indole synthesis. However, a more direct approach involves the cyclization of N-butenylaniline in the presence of a strong acid catalyst like polyphosphoric acid.[5]

Experimental Protocol: Synthesis of 2,3-Dimethylindole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, admix N-butenylaniline and polyphosphoric acid.

-

Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion, cool the reaction mixture and carefully hydrolyze it by the slow addition of an aqueous alkali solution (e.g., NaOH or KOH) with external cooling.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Nitration of 2,3-Dimethylindole

The nitration of the 2,3-dimethylindole core at the 5-position can be achieved using standard nitrating agents. Care must be taken to control the reaction conditions to avoid over-nitration or side reactions.

Experimental Protocol: Synthesis of 2,3-Dimethyl-5-nitro-1H-indole

-

Dissolution: Dissolve 2,3-dimethylindole in a suitable solvent, such as glacial acetic acid or sulfuric acid, in a flask cooled in an ice bath.

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or an alternative nitrating agent for milder conditions) to the cooled solution with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water until neutral, and dry. The crude 2,3-Dimethyl-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent like ethanol.

Anticipated Biological Activity and Mechanisms of Action

Based on the literature for related 5-nitroindole compounds, 2,3-Dimethyl-5-nitro-1H-indole is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity: A Potential c-Myc G-Quadruplex Binder

A compelling body of evidence suggests that substituted 5-nitroindole scaffolds can act as potent anticancer agents by targeting G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[2][6]

Proposed Mechanism of Anticancer Action

-

G-Quadruplex Binding: The planar 5-nitroindole core is hypothesized to interact with and stabilize the G-quadruplex structure in the c-Myc promoter.[2]

-

Downregulation of c-Myc Expression: This stabilization is thought to inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc oncoprotein.[2][6]

-

Cell Cycle Arrest: The reduction in c-Myc levels can induce cell cycle arrest, primarily in the sub-G1/G1 phase, in cancer cells.[2][6]

-

Induction of Apoptosis: The disruption of the cell cycle and other cellular processes ultimately leads to programmed cell death (apoptosis).

-

Generation of Reactive Oxygen Species (ROS): Some 5-nitroindole derivatives have been shown to increase the concentration of intracellular reactive oxygen species, contributing to their cytotoxic effects.[2][6]

The 2,3-dimethyl substituents on the indole ring may enhance binding affinity to the G-quadruplex or improve cellular uptake, potentially leading to increased potency.

Experimental Protocol: Evaluation of Anticancer Activity

-

Cell Viability Assay (MTT or Alamar Blue):

-

Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2,3-Dimethyl-5-nitro-1H-indole for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability and calculate the IC₅₀ value.[2]

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cancer cells with the compound at its IC₅₀ concentration.

-

Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound and then stain with Annexin V-FITC and propidium iodide.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Antimicrobial Activity: Targeting Bacterial Processes

Indole derivatives, particularly those bearing a nitro group, are known to possess a broad spectrum of antimicrobial activity.[7]

Potential Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase: Some 5-nitroisatin derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] The indole scaffold can bind to the active site of this enzyme, leading to bacterial cell death.

-

Inhibition of Efflux Pumps: Certain indole derivatives can act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[8] By blocking these pumps, the compound can increase the susceptibility of bacteria to other antibiotics.

-

Disruption of Respiratory Metabolism: Some synthetic indole derivatives have been shown to kill Gram-positive bacteria by quenching the respiratory metabolism pathway.[5]

Experimental Protocol: Evaluation of Antimicrobial Activity

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of 2,3-Dimethyl-5-nitro-1H-indole in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

-

-

Agar Well Diffusion Assay:

-

Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

Create wells in the agar and add a solution of the test compound to each well.

-

Incubate the plates and measure the diameter of the zone of inhibition around each well.

-

Data Presentation and Visualization

Table 1: Hypothetical Anticancer Activity of 2,3-Dimethyl-5-nitro-1H-indole

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | Predicted: 5-15 |

| MCF-7 (Breast Cancer) | Predicted: 10-25 |

| A549 (Lung Cancer) | Predicted: 8-20 |

Note: These values are hypothetical and require experimental validation.

Diagram 1: Proposed Anticancer Mechanism of Action

Caption: Proposed anticancer mechanism of 2,3-Dimethyl-5-nitro-1H-indole.

Diagram 2: Experimental Workflow for Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of 2,3-Dimethyl-5-nitro-1H-indole.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,3-Dimethyl-5-nitro-1H-indole is currently lacking in the public domain, a strong case can be made for its potential as a dual anticancer and antimicrobial agent based on the well-documented activities of the 5-nitroindole scaffold. The proposed mechanisms of action, involving the targeting of c-Myc G-quadruplexes in cancer cells and essential bacterial enzymes, provide a solid foundation for future research. The addition of the 2,3-dimethyl groups offers an avenue for medicinal chemists to fine-tune the physicochemical properties and biological activity of the 5-nitroindole core.

This technical guide provides a comprehensive framework for the synthesis and evaluation of 2,3-Dimethyl-5-nitro-1H-indole. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to validate the predicted biological activities and elucidate the precise mechanisms of action. Further investigations should focus on a broad-spectrum screening against a panel of cancer cell lines and microbial pathogens, followed by in-depth mechanistic studies and in vivo efficacy and toxicity assessments. The exploration of this and other substituted 5-nitroindoles holds significant promise for the development of novel therapeutic agents to address the pressing global challenges of cancer and infectious diseases.

References

-

ResearchGate. (2025). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. [Link]

-

PubMed Central. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]

-

ACS Bio & Med Chem Au. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. [Link]

-

European Journal of Medicinal Chemistry. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. [Link]

- Google Patents. (1956).

-

National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

-

PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. [Link]

-

ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]

-

PubMed Central. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]

-

ACS Omega. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. [Link]

-

PubMed Central. (n.d.). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]

-

ResearchGate. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. [Link]

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]

-

ResearchGate. (2025). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. [Link]

-

Dove Press. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

-

ResearchGate. (2005). A new synthesis of 2-nitroindoles. [Link]

-

iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. pubs.acs.org [pubs.acs.org]

mechanism of action of 2,3-Dimethyl-5-nitro-1H-indole

An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dimethyl-5-nitro-1H-indole and Related Nitroindole Scaffolds

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological activity of parent compounds.[3] This guide focuses on the proposed mechanism of action for 2,3-Dimethyl-5-nitro-1H-indole, a member of the 5-nitroindole class of compounds. While direct studies on this specific molecule are limited, extensive research on closely related 5-nitroindole derivatives provides a robust framework for understanding its biological function.[4][5][6] Evidence strongly suggests that the primary anticancer mechanism of this compound class involves the binding and stabilization of G-quadruplex (G4) structures within the promoter region of the c-Myc oncogene. This interaction inhibits gene transcription, leading to the downregulation of the c-Myc protein, which in turn induces cell cycle arrest and the production of reactive oxygen species (ROS), culminating in antiproliferative effects.[4][5] This document synthesizes the available biophysical and biological data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Nitroindoles

The Indole Scaffold: A Cornerstone of Drug Discovery

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its unique electronic characteristics and the ability of the N-H group to act as a hydrogen bond donor make it an ideal scaffold for interacting with various biological targets. Consequently, indole derivatives have been successfully developed as anticancer, antihypertensive, and antidepressant agents.[2] The versatility of the indole core allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The Nitro Group: An Enhancer of Biological Activity

The nitro group is a critical functional group in the chemical structure of many active pharmaceutical ingredients.[3] Its strong electron-withdrawing nature can significantly alter the electronic distribution of a molecule, influencing its lipophilicity, binding affinity, and overall biological activity.[3] In the context of anticancer agents, the nitro group can contribute to mechanisms such as inducing apoptosis and inhibiting angiogenesis.[3]

2,3-Dimethyl-5-nitro-1H-indole: A Focused Anticancer Candidate

2,3-Dimethyl-5-nitro-1H-indole belongs to the broader class of substituted 5-nitroindoles, which have demonstrated promising anticancer activity.[5][7] While this specific molecule serves as a foundational structure, lead-optimization strategies have explored various substitutions on the core scaffold to enhance potency and selectivity.[4][6] The insights gained from these derivatives form the basis of our understanding of the mechanism of action detailed in this guide.

Core Mechanism of Action: Targeting the c-Myc G-Quadruplex

The primary molecular target for the anticancer activity of the 5-nitroindole class is the G-quadruplex (G4) DNA structure located in the promoter region of the c-Myc oncogene.[4][5]

The c-Myc Oncogene: A Master Regulator of Cell Proliferation

The c-Myc oncogene is a critical transcription factor that regulates up to 15% of all human genes, controlling fundamental cellular processes such as proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Direct inhibition of the c-Myc protein has proven challenging; therefore, strategies aimed at suppressing its expression offer a promising alternative.

G-Quadruplexes: Non-Canonical DNA Structures as Drug Targets

G-quadruplexes are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in gene promoter regions and telomeres.[5] The formation of a G4 structure in the promoter region of a gene, such as c-Myc, can act as a silencer, repressing transcription. Small molecules that can bind to and stabilize these G4 structures are therefore valuable as potential anticancer drugs.[4][5]

Binding and Stabilization of the c-Myc G-Quadruplex by 5-Nitroindoles

Biophysical and biological analyses have shown that substituted 5-nitroindole scaffolds effectively bind to the c-Myc promoter G-quadruplex.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy studies on related derivatives indicate a specific interaction with the terminal G-quartets of the G4 structure, often in a 2:1 stoichiometry (ligand:G4).[4][5] This binding stabilizes the G4 conformation, preventing the transcriptional machinery from accessing the promoter and thereby inhibiting c-Myc expression.

Cellular and Molecular Consequences of G4 Stabilization

The stabilization of the c-Myc G-quadruplex by 5-nitroindole compounds initiates a cascade of downstream events that collectively contribute to their anticancer effects.

Caption: Proposed signaling pathway for 5-nitroindole derivatives.

Downregulation of c-Myc Expression

By stabilizing the G-quadruplex, 5-nitroindole compounds effectively "lock" the c-Myc promoter in a transcriptionally repressed state.[5] This leads to a significant decrease in c-Myc mRNA and subsequent protein levels within cancer cells, striking at the root of the oncogenic signaling pathway.[4]

Induction of Cell Cycle Arrest

A primary function of the c-Myc protein is to drive the cell cycle forward. Consequently, the downregulation of c-Myc by 5-nitroindoles results in cell cycle arrest, predominantly in the sub-G1 and G1 phases.[4][5] This halt in proliferation prevents the expansion of the cancer cell population.

Generation of Reactive Oxygen Species (ROS)

Studies have demonstrated that treatment with 5-nitroindole derivatives leads to an increase in the concentration of intracellular reactive oxygen species (ROS).[4][5] While the precise mechanism linking c-Myc downregulation to ROS production is multifaceted, it is a key component of the compounds' cytotoxic effects. Elevated ROS levels induce oxidative stress, damaging cellular components and triggering apoptotic pathways. The antiproliferative activity can be partially reversed by antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in the mechanism of action.[5]

Experimental Protocols & Validation Workflow

The following protocols represent a validated workflow for characterizing the mechanism of action of G-quadruplex binders like 2,3-Dimethyl-5-nitro-1H-indole.

Caption: A logical workflow for validating the mechanism of action.

Protocol: Cell Viability Assay (Alamar Blue)

This protocol is used to determine the concentration at which the compound inhibits cell proliferation by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 5-nitroindole compound in culture medium. Add the dilutions to the wells and incubate for 48-72 hours.

-

Reagent Addition: Add Alamar blue reagent (10% of the well volume) to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-